molecular formula C12H13NO B11907153 2-(Aminomethyl)-5-methoxynaphthalene

2-(Aminomethyl)-5-methoxynaphthalene

Cat. No.: B11907153
M. Wt: 187.24 g/mol
InChI Key: WSMKSHYYNJBAIU-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-5-methoxynaphthalene is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of an aminomethyl group at the second position and a methoxy group at the fifth position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-5-methoxynaphthalene can be achieved through several methods. One common approach involves the reaction of 5-methoxy-2-naphthaldehyde with an appropriate amine under reductive amination conditions. This process typically employs a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to adhere to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 2-(Aminomethyl)-5-methoxynaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield naphthylamines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Naphthoquinones.

    Reduction: Naphthylamines.

    Substitution: Halogenated or nitro-substituted naphthalenes.

Scientific Research Applications

2-(Aminomethyl)-5-methoxynaphthalene has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and as a fluorescent probe in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other materials with specific optical properties.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-5-methoxynaphthalene involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    2-(Aminomethyl)naphthalene: Lacks the methoxy group, leading to different chemical and biological properties.

    5-Methoxy-2-naphthaldehyde: Contains an aldehyde group instead of an aminomethyl group, affecting its reactivity and applications.

    2-(Aminomethyl)-6-methoxynaphthalene: The position of the methoxy group is different, which can influence its chemical behavior and interactions.

Uniqueness: 2-(Aminomethyl)-5-methoxynaphthalene is unique due to the specific positioning of the aminomethyl and methoxy groups on the naphthalene ring. This arrangement imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

(5-methoxynaphthalen-2-yl)methanamine

InChI

InChI=1S/C12H13NO/c1-14-12-4-2-3-10-7-9(8-13)5-6-11(10)12/h2-7H,8,13H2,1H3

InChI Key

WSMKSHYYNJBAIU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CC(=C2)CN

Origin of Product

United States

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